![molecular formula C15H8ClF6N3O2 B2429178 3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide CAS No. 338791-58-5](/img/structure/B2429178.png)
3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group contains three fluorine atoms and a carbon atom . It’s often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis
The trifluoromethyl group bestows many of the distinctive physical-chemical properties observed in this class of compounds . For example, it can lower the basicity of compounds like trifluoroethanol .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, such as the compound , are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Key Intermediates
The compound is a key intermediate for the synthesis of fluazifop , an agrochemical used for the control of grassy weeds.
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by compounds like this . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Research in Physical Properties of Compounds
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Applications
It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Functional Materials
Recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . The number of applications for these compounds continues to grow .
Mechanism of Action
The mechanism of action of trifluoromethyl-substituted compounds can vary widely depending on the specific compound and its application. For example, some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
Future Directions
properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N3O2/c16-10-5-9(15(20,21)22)6-24-11(10)12(23)25-27-13(26)7-2-1-3-8(4-7)14(17,18)19/h1-6H,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTZBTPRFZSIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide |
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